Zinterol

描述

辛特罗尔是一种β-肾上腺素受体激动剂,这意味着它会刺激体内的β-肾上腺素受体。 它的结构基于索他洛尔(一种抗心律失常药)和芬特明 . 辛特罗尔以其提高细胞内环状腺苷酸 (cAMP) 水平的能力而闻名,这在各种生理过程中起着至关重要的作用 .

准备方法

合成路线和反应条件

辛特罗尔可以通过一系列化学反应合成,这些反应涉及适当的起始原料。 反应条件,如温度、压力和溶剂,必须仔细控制,以确保获得所需的产物 .

工业生产方法

在工业环境中,辛特罗尔是使用大型化学反应器生产的。该过程涉及与实验室合成相同的基本步骤,但针对效率和产量进行了优化。 催化剂和先进的纯化技术的应用确保了最终产物的高纯度 .

化学反应分析

反应类型

辛特罗尔会经历各种化学反应,包括:

氧化: 辛特罗尔可以被氧化,形成不同的产物,具体取决于使用的氧化剂。

还原: 还原反应可以修饰辛特罗尔中的官能团,从而产生不同的衍生物。

常用试剂和条件

用于辛特罗尔反应的常用试剂包括氧化剂(如高锰酸钾)、还原剂(如氢化铝锂)以及用于取代反应的各种亲核试剂。 反应条件,如温度和溶剂,是根据所需的反应来选择的 .

主要形成的产物

从辛特罗尔反应中形成的主要产物取决于所使用的具体反应条件和试剂。 例如,氧化可以导致羟基化衍生物的形成,而还原可以产生不同的醇 .

科学研究应用

辛特罗尔具有广泛的科学研究应用,包括:

作用机制

辛特罗尔通过与β-肾上腺素受体,特别是β-2 和β-3 亚型结合来发挥作用。这种结合激活了 G 蛋白偶联受体通路,导致细胞内环状腺苷酸水平升高。 升高的环状腺苷酸水平随后激活蛋白激酶 A,该激酶磷酸化各种靶蛋白,从而产生生理反应,如心率加快和支气管扩张 .

相似化合物的比较

类似化合物

索他洛尔: 一种具有与辛特罗尔类似核心结构的抗心律失常药.

芬特明: 一种与辛特罗尔具有结构相似性的兴奋剂.

沙丁胺醇: 一种用于治疗哮喘的β-2 肾上腺素受体激动剂.

辛特罗尔的独特性

辛特罗尔因其在β-3 肾上腺素受体上的高效力和效力而独树一帜,使其成为涉及该受体亚型研究中的宝贵工具。 它比其他一些β-肾上腺素受体激动剂更有效地提高环状腺苷酸水平,突出了其在各种科学和医疗应用中的潜力 .

生物活性

Zinterol, a selective beta-2 adrenergic receptor (β2-AR) agonist, has garnered attention in pharmacological research due to its significant biological activities, particularly in cardiovascular and behavioral contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, physiological effects, and relevant case studies.

This compound primarily acts as an agonist at β2-adrenergic receptors, which are G protein-coupled receptors involved in various physiological processes. Upon binding to these receptors, this compound stimulates adenylate cyclase activity, leading to increased levels of cyclic AMP (cAMP) within cells. This cascade activates protein kinase A (PKA), resulting in various downstream effects including modulation of ion channels and enhancement of cardiac contractility.

Key Findings:

- Inotropic Effects : this compound has been shown to induce positive inotropic effects in cardiac myocytes by increasing intracellular calcium concentrations () through β2-AR signaling pathways. In studies with adult rat ventricular myocytes, this compound application resulted in a significant increase in contraction amplitude when cholesterol-depleting agents were used to disrupt caveolae structures that compartmentalize β2-AR signaling .

- Calcium Current Modulation : In murine studies, this compound enhanced L-type calcium current () by approximately 19% in wild-type myocytes. This effect was markedly increased following the inhibition of Gi proteins, suggesting a complex interaction between β1- and β2-adrenergic signaling pathways .

Physiological Effects

This compound's physiological effects extend beyond cardiac muscle to behavioral modifications and metabolic processes.

Cardiovascular Effects

This compound's activation of β2-ARs leads to:

- Increased Contractility : Enhanced myocardial contractility and relaxation rates were observed with this compound treatment in cholesterol-depleted myocytes .

- Lusitropic Effects : The drug also affects lusitropy (the rate of myocardial relaxation), contributing to improved diastolic function under certain conditions.

Behavioral Effects

Research has indicated that this compound influences behavior in animal models:

- Locomotor Activity : In rats, this compound reduced locomotor activity in a dose-dependent manner, with significant effects noted at doses ranging from 0.3 to 10 mg/kg. These effects were antagonized by propranolol, confirming the involvement of β-adrenergic receptors .

- Reinforcement Behavior : Under differential-reinforcement-of-low-rate schedules, this compound decreased response rates while increasing reinforcement rates, highlighting its potential influence on motivation and reward pathways .

Case Studies

Several studies have provided insights into the biological activity of this compound:

属性

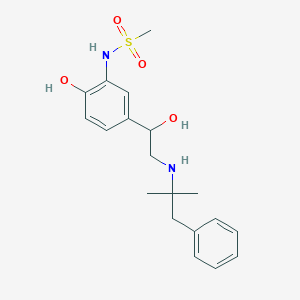

IUPAC Name |

N-[2-hydroxy-5-[1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O4S/c1-19(2,12-14-7-5-4-6-8-14)20-13-18(23)15-9-10-17(22)16(11-15)21-26(3,24)25/h4-11,18,20-23H,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBCFFLVLOPYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)NCC(C2=CC(=C(C=C2)O)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38241-28-0 (hydrochloride) | |

| Record name | Zinterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70865845 | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37000-20-7 | |

| Record name | Zinterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37000-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zinterol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037000207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-{1-hydroxy-2-[(2-methyl-1-phenylpropan-2-yl)amino]ethyl}phenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70865845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[2-[(1,1-Dimethyl-2-phenylethyl)amino]-1-hydroxyethyl]-2-hydroxyphenyl]-methanesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7167N7AJJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Zinterol?

A1: this compound (1-[2-((3-carbamoyl-4-hydroxy)phenoxy)ethylamino]-3-[4-(1-methyl-4-trifluoro-methyl-2-imidazolyl)phenoxy]-2-propanol) is a synthetic compound that acts as a β2-adrenergic receptor (β2-AR) agonist. []

Q2: How does this compound interact with its target?

A2: this compound binds to β2-adrenergic receptors (β2-ARs) on the surface of cells. This binding activates the receptor, initiating a cascade of intracellular signaling events. [, ]

Q3: What are the downstream effects of this compound binding to β2-ARs?

A3: this compound's downstream effects depend on the cell type and species. Some common effects include:

- Increased cAMP production: In many cell types, β2-AR activation by this compound stimulates adenylyl cyclase, leading to increased intracellular cyclic adenosine 3',5'-monophosphate (cAMP) levels. This effect is mediated by the Gs protein. [, , , ]

- Modulation of ion channels: this compound can modulate various ion channels, including L-type calcium channels (ICa,L), leading to changes in cellular excitability and contractility. [, , , , ]

- Activation of other signaling pathways: this compound can activate alternative signaling pathways, such as the cytosolic phospholipase A2 (cPLA2) pathway, leading to arachidonic acid release and downstream effects independent of cAMP. [, ]

Q4: Are the effects of this compound always mediated by cAMP?

A4: No, while this compound can stimulate cAMP production through β2-ARs, research suggests that some of its effects, particularly in cardiac myocytes, may be independent of cAMP and involve alternative signaling pathways like cPLA2. [, , ]

Q5: Does this compound interact with β1-adrenergic receptors (β1-ARs)?

A5: While this compound exhibits a higher affinity for β2-ARs, it can also interact with β1-ARs, albeit with lower potency. The relative contribution of β1-AR activation to this compound's effects depends on its concentration and the cell type being studied. [, , , ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C22H26F3N3O5, and its molecular weight is 469.46 g/mol. Unfortunately, the provided research excerpts do not contain spectroscopic data for this compound.

Q7: What is known about the stability and formulation of this compound?

A7: While the provided excerpts don't detail specific stability or formulation strategies for this compound, they highlight the importance of considering factors like solubility, bioavailability, and stability under various conditions when developing formulations for optimal drug delivery. []

Q8: What are the effects of this compound on the heart?

A8: this compound's cardiac effects are complex and vary with species, age, and disease state. Some key findings include:

- Positive inotropic effects: this compound can increase the force of contraction in cardiac muscle, although the mechanisms may differ between neonates and adults. [, , , ]

- Lusitropic effects: this compound can influence the rate of cardiac muscle relaxation. [, , ]

- Arrhythmogenic potential: Under certain conditions, particularly in heart failure, this compound can induce cardiac arrhythmias. This effect is linked to increased sarcoplasmic reticulum Ca2+ load and spontaneous Ca2+ release. []

Q9: How does this compound affect calcium handling in cardiac myocytes?

A9: this compound can modulate calcium handling by:

- Modulating L-type calcium currents (ICa,L): This effect can increase calcium influx into the cell, contributing to increased contractility. [, , , ]

- Influencing sarcoplasmic reticulum Ca2+ load: this compound can enhance SR Ca2+ load, potentially leading to spontaneous Ca2+ release and arrhythmias, especially in heart failure. []

- Modulating phospholamban phosphorylation: This effect can influence SR Ca2+ uptake and contribute to changes in Ca2+ handling. [, ]

Q10: What is the role of Gi proteins in this compound's cardiac effects?

A10: Research suggests that this compound can activate both Gs and Gi proteins downstream of β2-ARs in murine cardiac myocytes. Gi protein activation may counteract the stimulatory effects of Gs, leading to a blunted inotropic response. []

Q11: What are the age-related differences in this compound's cardiac effects?

A11: this compound's effects on cardiac contractility and relaxation differ between neonatal and adult animals. For instance, in rat ventricular myocytes, low concentrations of this compound enhance contractility and hasten relaxation in neonates but not in adults. [, ]

Q12: Does the extracellular matrix influence this compound's effects on cardiac myocytes?

A12: Yes, studies show that the extracellular matrix protein laminin can modulate this compound's effects on ICa,L in cardiac myocytes. This interaction appears to involve integrins and the actin cytoskeleton, highlighting the importance of cellular context in β2-AR signaling. [, ]

Q13: What is the potency and efficacy of this compound?

A13: The potency and efficacy of this compound vary depending on the specific response measured, cell type, and species. Studies have reported a range of EC50 values for this compound in different experimental settings, highlighting the importance of considering experimental context when interpreting its pharmacological activity. [, , ]

Q14: Does this compound exhibit selectivity for β2-ARs over other receptor subtypes?

A14: While this compound is considered a selective β2-AR agonist, it can activate other receptor subtypes, including β1-ARs and β3-ARs, at higher concentrations. Its selectivity profile is crucial when interpreting its pharmacological effects in different tissues. [, , , ]

Q15: What is known about the pharmacokinetics and pharmacodynamics of this compound?

A15: The provided excerpts do not provide detailed information on this compound's absorption, distribution, metabolism, or excretion (ADME). Further research is needed to fully elucidate its pharmacokinetic profile. []

Q16: Has this compound been studied in clinical trials?

A16: While this compound has been used as a pharmacological tool to study β2-AR signaling in various experimental settings, the provided excerpts do not mention any clinical trials conducted with this compound.

Q17: What is known about the toxicity and safety profile of this compound?

A17: While the excerpts don't elaborate on specific toxicity data for this compound, they underscore the importance of considering potential adverse effects, particularly in the context of its arrhythmogenic potential in heart failure. [, ]

Q18: Are there any known resistance mechanisms to this compound?

A18: The provided excerpts don't provide information on specific resistance mechanisms to this compound. Further research is needed to explore this aspect. []

Q19: What analytical methods are used to characterize and quantify this compound?

A19: Common techniques used to study this compound and its effects include radioligand binding assays, fluorescence-based calcium imaging, patch-clamp electrophysiology, and biochemical assays for cAMP and protein phosphorylation. [, , , , ]

Q20: What is the environmental impact of this compound?

A20: The provided excerpts do not mention any specific information on the environmental impact or degradation of this compound. Further research is needed to address these aspects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。